2-Bromo-3-methyl-5-nitropyridine 2-Bromo-3-methyl-5-nitropyridine 2-Bromo-3-methyl-5-nitropyridine

Brand Name: Vulcanchem
CAS No.: 23132-21-0
VCID: VC2020763
InChI: InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
SMILES: CC1=CC(=CN=C1Br)[N+](=O)[O-]
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

2-Bromo-3-methyl-5-nitropyridine

CAS No.: 23132-21-0

Cat. No.: VC2020763

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-methyl-5-nitropyridine - 23132-21-0

Specification

CAS No. 23132-21-0
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 2-bromo-3-methyl-5-nitropyridine
Standard InChI InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
Standard InChI Key FZIQHPKXSLHGBZ-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1Br)[N+](=O)[O-]
Canonical SMILES CC1=CC(=CN=C1Br)[N+](=O)[O-]

Introduction

Chemical Identity and Basic Properties

2-Bromo-3-methyl-5-nitropyridine is a pyridine derivative characterized by three functional groups: a bromine atom at position 2, a methyl group at position 3, and a nitro group at position 5. The compound's identity is confirmed through multiple chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Bromo-3-methyl-5-nitropyridine

PropertyValue
Chemical Name2-Bromo-3-methyl-5-nitropyridine
CAS Number23132-21-0
Molecular FormulaC₆H₅BrN₂O₂
Molecular Weight217.02 g/mol
IUPAC Name2-bromo-3-methyl-5-nitropyridine
InChIInChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-8-6(4)7/h2-3H,1H3
InChIKeyFZIQHPKXSLHGBZ-UHFFFAOYSA-N
Synonyms2-Bromo-5-nitro-3-picoline; Pyridine, 2-bromo-3-methyl-5-nitro-
European Community (EC) Number677-832-1

The compound exhibits specific physical and chemical properties that define its behavior in different environments and reactions. These properties are essential for understanding its stability, reactivity, and handling requirements.

Physical and Chemical Properties

2-Bromo-3-methyl-5-nitropyridine exists as a pale yellow divided solid at room temperature. Its physical properties determine its behavior during storage, handling, and chemical reactions. Table 2 summarizes the key physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties of 2-Bromo-3-methyl-5-nitropyridine

PropertyValueSource
Physical StateDivided Solid
AppearancePale yellow
Melting Point55-59°C
Boiling Point305.1±37.0°C (Predicted)
Density1.709±0.06 g/cm³ (Predicted)
pKa-2.95±0.20 (Predicted)
SolubilitySoluble in Methanol
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C

The compound's melting point of 55-59°C indicates its transition from solid to liquid phase at relatively moderate temperatures, which is an important consideration during purification processes and reaction planning. The relatively high boiling point suggests stability at elevated temperatures, though decomposition may occur before reaching the boiling point .

Synthesis Methods

The synthesis of 2-Bromo-3-methyl-5-nitropyridine typically involves nitration and bromination reactions on pyridine derivatives, ensuring selective substitution at desired positions on the pyridine ring. One documented method involves the reaction of 2-hydroxy-5-methyl-3-nitropyridine with phosphorus(V) oxybromide (POBr₃) in N,N-dimethylformamide (DMF).

The general synthesis procedure involves:

  • Portionwise addition of POBr₃ to 2-hydroxy-5-methyl-3-nitropyridine in DMF with stirring at 0-10°C

  • Stirring the reaction mixture at 80°C under nitrogen for 12 hours

  • Cooling the reaction mixture and pouring into crushed ice

  • Filtering the resulting solid, washing thoroughly with ice-cold water

  • Drying in a desiccator under high vacuum

This method has reported yields of approximately 86%, making it an efficient synthetic route to the target compound . The synthesis leverages the reactivity of the hydroxyl group at the 2-position of the pyridine ring, which undergoes nucleophilic substitution with the brominating agent.

Chemical Reactivity and Reactions

Types of Reactions

2-Bromo-3-methyl-5-nitropyridine participates in various chemical transformations:

  • Nucleophilic Substitution Reactions: The bromine atom at position 2 is susceptible to nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides. This reactivity is enhanced by the electron-withdrawing effect of the nitro group .

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine or catalytic hydrogenation. This transformation is important for creating aminopyridine derivatives with different biological properties.

  • Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine serves as a leaving group in carbon-carbon bond formation reactions with boronic acids or other organometallic reagents.

Research has shown that in reactions with sulfur nucleophiles, the nitro group at position 3 tends to be selectively substituted when another nucleofuge is present at position 5, demonstrating the regioselectivity that can be achieved with these compounds .

Applications and Uses

2-Bromo-3-methyl-5-nitropyridine serves as a versatile building block in various fields due to its unique structure and reactivity. Its applications span multiple industries and research domains:

Pharmaceutical Development

The compound is extensively used in pharmaceutical research as a key intermediate in the synthesis of biologically active molecules. It is particularly valuable in the development of:

  • Anti-cancer drugs, where the pyridine motif serves as a core structure

  • Anti-inflammatory agents that leverage the compound's functionalization potential

  • Novel therapeutics targeting specific biological pathways

Synthetic Chemistry

In synthetic chemistry, 2-Bromo-3-methyl-5-nitropyridine serves as a valuable starting material for:

  • Creating complex heterocyclic systems

  • Developing new synthetic methodologies

  • Preparing libraries of pyridine derivatives for structure-activity relationship studies

Material Science

The compound finds applications in the development of:

  • Advanced polymeric materials with specific electronic properties

  • Coatings with enhanced durability and functionality

  • Novel materials for optoelectronic applications

Stock Solution Preparation

For laboratory use, proper preparation of stock solutions is essential. Table 4 provides guidance on preparing solutions of different concentrations from various amounts of 2-Bromo-3-methyl-5-nitropyridine.

Table 4: Stock Solution Preparation Guide for 2-Bromo-3-methyl-5-nitropyridine

Desired ConcentrationStarting Amount
1 mg5 mg10 mg
1 mM4.6079 mL23.0394 mL46.0787 mL
5 mM0.9216 mL4.6079 mL9.2157 mL
10 mM0.4608 mL2.3039 mL4.6079 mL

When preparing stock solutions, it is recommended to:

  • Select an appropriate solvent based on the solubility properties of the compound

  • Store the solution in separate packages to avoid degradation from repeated freezing and thawing

  • When stored at -80°C, use within 6 months; when stored at -20°C, use within 1 month

  • To increase solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial

Ecological Information

The available ecological data for 2-Bromo-3-methyl-5-nitropyridine is limited. Current literature indicates:

  • No data available regarding persistence in water/soil or air

  • No data available regarding bioaccumulative potential

  • No data available regarding mobility in soil

  • No evidence of endocrine disrupting properties

  • No evidence of ozone depleting properties

The lack of comprehensive ecological data suggests that caution should be exercised when handling and disposing of this compound to minimize potential environmental impacts. Proper waste disposal practices should be followed according to local regulations.

Research Findings

Recent research on 2-Bromo-3-methyl-5-nitropyridine and related compounds has yielded several interesting findings:

Nucleophilic Functionalization Studies

Research on the nucleophilic functionalization of 2-R-3-nitropyridines, including compounds structurally related to 2-Bromo-3-methyl-5-nitropyridine, has demonstrated their versatility as synthetic building blocks. Studies have shown that:

  • Reactions with thiols proceed under mild conditions

  • Regioselectivity favors substitution at the 3-NO₂ position

  • The substituents at positions 2 and 5 influence the observed selectivity

Photophysical Properties

Some compounds synthesized in the 2-methyl-3-nitropyridine series have exhibited promising photophysical properties:

  • Large Stokes shifts have been observed, which is beneficial for fluorescence applications

  • The photophysical properties can be tuned by varying the substituents

  • These properties suggest potential applications in optical materials and sensors

Related Compounds

Several structurally related compounds share similar properties and applications with 2-Bromo-3-methyl-5-nitropyridine:

  • 2-Bromo-5-nitropyridine (CAS: 4487-59-6): Lacks the methyl group at position 3, resulting in slightly different reactivity patterns. It has a higher melting point (139-141°C) compared to 2-Bromo-3-methyl-5-nitropyridine .

  • 3-Bromo-2-methyl-5-nitropyridine (CAS: 186593-42-0): An isomer with the bromine at position 3 and methyl at position 2, exhibiting different reactivity due to the altered substitution pattern .

  • 5-Bromo-2-methyl-3-nitropyridine: Another isomer mentioned in research literature, with the bromine at position 5, methyl at position 2, and nitro group at position 3 .

These related compounds often serve as alternatives in synthetic pathways or comparative studies to understand structure-activity relationships.

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